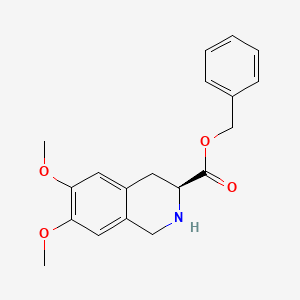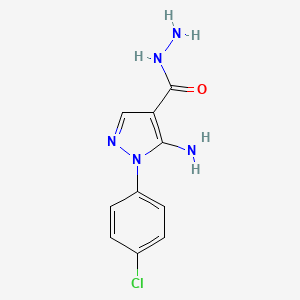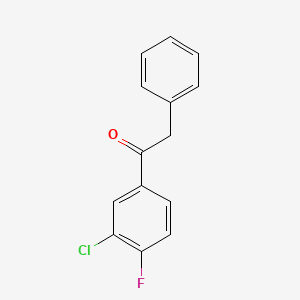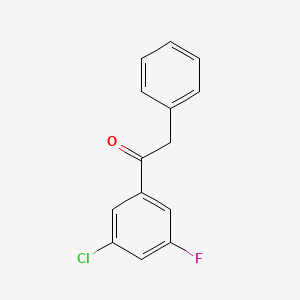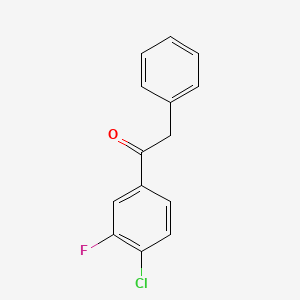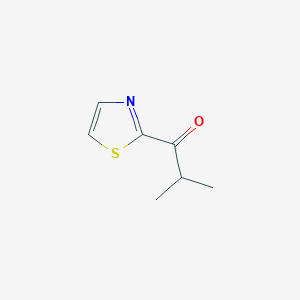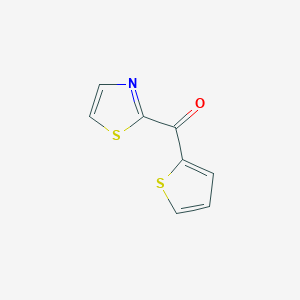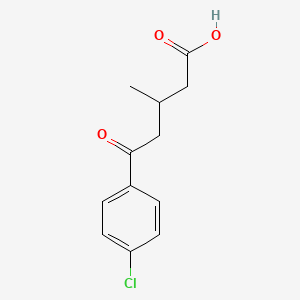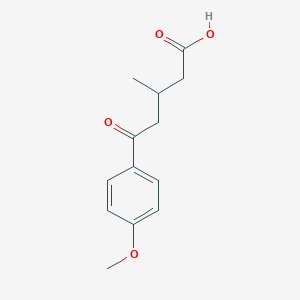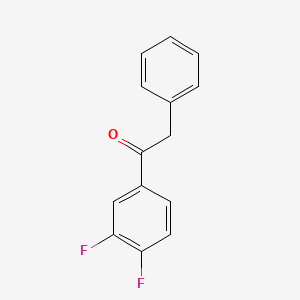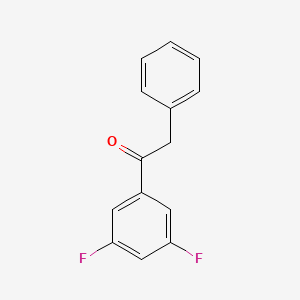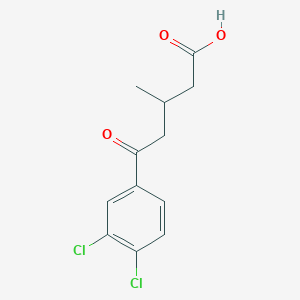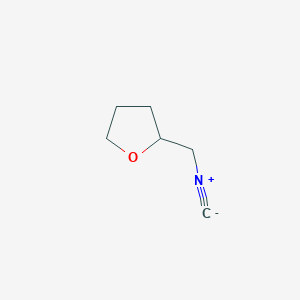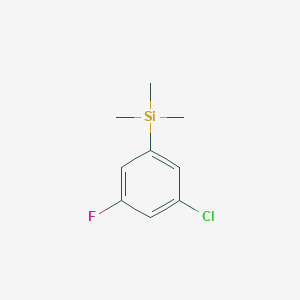
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chlorine atom, and a fluorine atom attached to a benzene ring
准备方法
The synthesis of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene typically involves the introduction of the trimethylsilyl group to a benzene ring substituted with chlorine and fluorine. One common method is the reaction of 3-chloro-5-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can yield 1-(Trimethylsilyl)-3-methoxy-5-fluorobenzene.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to remove the chlorine or fluorine atoms, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
科学研究应用
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. The trimethylsilyl group serves as a protecting group for hydroxyl and amine functionalities, allowing for selective reactions at other sites on the molecule.
Materials Science: The compound is used in the development of novel materials, including polymers and copolymers.
Pharmaceutical Research:
作用机制
The mechanism of action of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the chlorine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The trimethylsilyl group can also stabilize reaction intermediates through hyperconjugation and inductive effects, thereby influencing the reaction pathways and outcomes .
相似化合物的比较
1-(Trimethylsilyl)-3-chloro-5-fluorobenzene can be compared with other similar compounds such as:
1-(Trimethylsilyl)-3-chlorobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-(Trimethylsilyl)-3-fluorobenzene: Lacks the chlorine atom, resulting in different chemical behavior and reactivity.
1-(Trimethylsilyl)-3-bromobenzene: The bromine atom can be more reactive in substitution reactions compared to chlorine, leading to different synthetic applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo, providing a versatile tool for chemists in various fields.
属性
IUPAC Name |
(3-chloro-5-fluorophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHRUNOQTYFHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
